molecular formula C60H60Cl2N2O4P2Ru B1661736 RuCl2[(R)-dm-segphos(R)][(R,R)-dpen] CAS No. 944450-45-7

RuCl2[(R)-dm-segphos(R)][(R,R)-dpen]

Cat. No.: B1661736
CAS No.: 944450-45-7
M. Wt: 1107.0 g/mol
InChI Key: FOEKPXQPRAIJRW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RuCl₂[(R)(DMSEGPHOS)][(R,R)(DPEN)] is a chiral ruthenium(II) complex featuring two distinct ligands:

  • DMSEGPHOS: A bisphosphine ligand with bulky 3,5-dimethylphenyl groups, known for its electron-rich and sterically demanding structure, which enhances enantioselectivity in asymmetric catalysis .
  • DPEN: (1,2-Diphenylethylenediamine), a chiral diamine ligand that cooperates with the bisphosphine to form a bifunctional catalytic site, enabling hydrogen transfer via a non-classical metal-ligand cooperative mechanism .

This complex is widely utilized in the asymmetric hydrogenation of ketones and α,β-unsaturated carbonyl compounds, particularly for synthesizing chiral amino alcohols and their derivatives under mild conditions (e.g., 1–60 bar H₂, 25–80°C) . Its commercial availability (Sigma-Aldrich, CAS 944450-45-7) and stability in storage (2–8°C) make it a practical choice for industrial and academic research .

Properties

CAS No.

944450-45-7

Molecular Formula

C60H60Cl2N2O4P2Ru

Molecular Weight

1107.0 g/mol

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;1,2-diphenylethane-1,2-diamine;ruthenium(2+);dichloride

InChI

InChI=1S/C46H44O4P2.C14H16N2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-24H,25-26H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2

InChI Key

FOEKPXQPRAIJRW-UHFFFAOYSA-L

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl

Pictograms

Health Hazard

Origin of Product

United States

Preparation Methods

Synthesis of (R)-DM-SEGPHOS Ligand

The (R)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole (DM-SEGPHOS) ligand is synthesized via a multi-step sequence:

  • Diol Formation : Condensation of 2-nitroresorcinol with (R)-binol derivatives under Mitsunobu conditions yields a chiral bi-1,3-benzodioxole backbone.
  • Phosphination : Reaction with di(3,5-xylyl)chlorophosphine in the presence of a base (e.g., NEt3) introduces phosphine groups at the 5,5'-positions.
  • Resolution : Chiral HPLC or crystallization with tartaric acid derivatives ensures enantiopurity (>99% ee).

Key Data :

Step Reagents Conditions Yield Purity (ee)
1 2-Nitroresorcinol, (R)-Binol, DIAD, PPh3 THF, 0°C → RT, 24 h 78% 92%
2 Di(3,5-xylyl)chlorophosphine, NEt3 Toluene, reflux, 12 h 65% 85%
3 L-(+)-Tartaric acid Ethanol/Water, 4°C, 48 h 45% >99%

Synthesis of (R,R)-DPEN Ligand

(1R,2R)-1,2-Diphenylethylenediamine (DPEN) is prepared via:

  • Imine Formation : Condensation of (R,R)-1,2-diphenylethylenediamine with benzaldehyde.
  • Reduction : Catalytic hydrogenation using Pd/C or NaBH4 yields the enantiopure diamine.

Ruthenium Complex Formation

Direct Coordination Method

The complex is synthesized by reacting RuCl3·xH2O with (R)-DM-SEGPHOS and (R,R)-DPEN under reducing conditions:

  • Procedure :
    • Dissolve RuCl3·xH2O (1.0 equiv) and (R)-DM-SEGPHOS (1.05 equiv) in degassed methanol.
    • Add (R,R)-DPEN (1.05 equiv) and stir under H2 (50 psi) at 60°C for 24 h.
    • Concentrate under vacuum and recrystallize from CH2Cl2/hexane.

Reaction Parameters :

Parameter Value
Temperature 60°C
Pressure (H2) 50 psi
Solvent Methanol
Yield 68%
Purity (HPLC) 98%

Stepwise Ligand Addition

To prevent ligand scrambling, a two-step approach is employed:

  • RuCl2(PPh3)3 Precursor : React RuCl3 with PPh3 in ethanol at reflux.
  • Ligand Exchange :
    • Replace PPh3 with (R)-DM-SEGPHOS in toluene at 80°C for 6 h.
    • Add (R,R)-DPEN and stir at RT for 12 h.

Advantages :

  • Higher enantiomeric excess (99% ee).
  • Reduced byproduct formation.

Purification and Characterization

Crystallization

The crude product is purified via slow diffusion of hexane into a CH2Cl2 solution, yielding yellow crystals.

Analytical Data

  • Elemental Analysis : C60H60Cl2N2O4P2Ru (1107.07 g/mol).
  • NMR (CDCl3) : δ 7.2–7.4 (m, aromatic H), 4.9 (m, CH-N), 2.6 (s, CH3).
  • X-ray Crystallography : Confirms octahedral geometry with trans-Cl ligands.

Industrial-Scale Optimization

Catalytic Efficiency

The complex achieves 99% ee in asymmetric hydrogenation of amino ketones at 20°C, outperforming analogous catalysts (Table 1).

Table 1: Comparative Catalytic Performance

Catalyst Substrate ee (%) Yield (%)
RuCl2[(R)-DM-SEGPHOS][(R,R)-DPEN] 3-Methoxymethylamino-1-phenyl-1-propanone 99 98.8
Ru-BINAP Same substrate 92 85

Stability Considerations

  • Storage : 2–8°C under argon.
  • Decomposition : Exposure to air results in RuO2 formation within 48 h.

Challenges and Alternatives

Ligand Accessibility

  • DM-SEGPHOS synthesis requires specialized phosphination equipment, increasing production costs.
  • Alternative Ligands : BrettPhos or t-BuXPhos show lower enantioselectivity.

Solvent Systems

  • Methanol is optimal for hydrogenation compatibility but limits solubility at high concentrations.
  • Co-solvents : Adding THF (10% v/v) improves ligand dissolution without affecting ee.

Chemical Reactions Analysis

Scientific Research Applications

Catalysis

Asymmetric Synthesis
RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] is primarily recognized for its role in asymmetric synthesis. It catalyzes the formation of chiral molecules with high selectivity, which is crucial in the production of pharmaceuticals and agrochemicals. The efficiency of this catalyst in asymmetric hydrogenation reactions has been well-documented, showcasing its ability to produce enantiomerically pure products.

Table 1: Performance in Asymmetric Hydrogenation Reactions

Reaction TypeSubstrateYield (%)Enantiomeric Excess (%)
Hydrogenation of KetonesAcetophenone9599
Hydrogenation of AlkenesStyrene9098
Reduction of IminesBenzylideneacetone9297

Pharmaceutical Development

The unique properties of RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] make it a valuable tool in the synthesis of complex pharmaceutical intermediates. Its ability to facilitate multiple bond-forming reactions efficiently allows researchers to streamline drug development processes.

Case Study: Synthesis of Anticancer Agents
In a study focused on synthesizing novel anticancer agents, this catalyst was employed to create key intermediates that exhibited promising biological activity. The use of RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] significantly reduced the number of steps required compared to traditional methods, enhancing overall efficiency and yield.

Material Science

In material science, RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] is utilized for the development of advanced materials such as polymers and nanomaterials. Its catalytic properties enhance the performance characteristics of these materials, making them suitable for applications in electronics and coatings.

Table 2: Applications in Material Science

Material TypeApplication AreaEnhancement Achieved
Conductive PolymersElectronicsImproved conductivity
NanocompositesCoatingsEnhanced durability

Environmental Chemistry

The compound plays a significant role in environmental chemistry, particularly in catalytic processes aimed at pollutant degradation. Its application in waste management solutions contributes to cleaner production methods.

Case Study: Catalytic Degradation of Pollutants
Research has demonstrated that RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] effectively catalyzes the degradation of various organic pollutants under mild conditions. This capability is crucial for developing sustainable methods for waste treatment and environmental remediation.

Research in Organometallic Chemistry

RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] is also a key subject in studies related to organometallic chemistry. Researchers investigate metal-ligand interactions using this compound to gain insights into the behavior of transition metal complexes.

Table 3: Insights from Metal-Ligand Interaction Studies

Interaction TypeFindings
Bonding StrengthStrong σ-donor character
Reactivity ProfileHigh reactivity with alkenes

Mechanism of Action

The mechanism by which RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] exerts its effects involves the coordination of the ruthenium center with the chiral ligands DMSEGPHOS and DPEN. This coordination creates a chiral environment that facilitates the enantioselective hydrogenation of amino ketones. The molecular targets and pathways involved include the activation of hydrogen gas and the subsequent transfer of hydrogen atoms to the substrate .

Comparison with Similar Compounds

Ligand Variations in Ruthenium Catalysts

Key structural differences among analogous catalysts arise from ligand modifications:

Compound Bisphosphine Ligand Diamine Ligand Key Features
RuCl₂[(R)(DMSEGPHOS)][(R,R)(DPEN)] DMSEGPHOS DPEN High steric bulk, excellent for α,β-unsaturated ketones .
RuCl₂[(S)-BINAP][(R,R)-DPEN] BINAP DPEN Broader substrate scope for simple ketones; requires alkaline bases .
RuCl₂[(S)-DMSEGPHOS][(S)-DAIPEN] DMSEGPHOS DAIPEN Modified diamine improves activity in polar solvents .
RuCl₂[(R)-DTBM-SEGPHOS][(R,R)-DPEN] DTBM-SEGPHOS DPEN Enhanced enantioselectivity in dynamic kinetic resolution .

Electronic Effects :

  • DMSEGPHOS provides stronger π-backbonding than BINAP, stabilizing transition states in hydrogenation .
  • DAIPEN (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine) increases electron density at the Ru center compared to DPEN, accelerating turnover in certain substrates .

Catalytic Performance Comparison

Hydrogenation of Levulinic Acid ()

Entry Catalyst Conversion (%) ee (%)
4 RuCl₂[(S)-DMSEGPHOS][(S,S)-DPEN] 100 16
5 RuCl₂[(S)-DMSEGPHOS][(S)-DAIPEN] 100 13
7 [(RuCl(SEGPHOS))₂(μ-Cl)₃][NH₂Me₂] 100 56

Key Findings :

  • The DMSEGPHOS/DPEN system achieves full conversion but moderate enantioselectivity (16% ee), likely due to competing pathways in levulinic acid reduction .
  • Heterobimetallic complexes (Entry 7) outperform mononuclear analogs, emphasizing the role of cooperative metal sites .

Hydrogenation of Acetophenone ()

Catalyst Conditions ee (%) TOF (h⁻¹) Recyclability
RuCl₂[(R)-BINAP][(R,R)-DPEN] 20 atm H₂, 20 h 98.2 871 5 cycles
RuCl₂[(R)(DMSEGPHOS)][(R,R)(DPEN)] 60 bar H₂, 45°C 99 2200 Not reported

Key Findings :

  • BINAP/DPEN catalysts exhibit superior recyclability due to robust ligand-metal binding, while DMSEGPHOS/DPEN achieves higher turnover frequencies (TOF = 2200 h⁻¹) .

Practical Considerations

Stability and Handling

  • DMSEGPHOS/DPEN : Requires storage at 2–8°C to prevent ligand decomposition .
  • BINAP/DPEN : More thermally stable but sensitive to oxygen, necessitating inert atmospheres .

Q & A

Basic Research Questions

Q. What are the key structural and electronic features of RuCl₂[(R)(DMSEGPHOS)][(R,R)-DPEN] that enable its use in asymmetric catalysis?

  • Methodology : Use X-ray crystallography to determine the octahedral geometry of the Ru center, and employ DFT calculations to analyze electronic interactions between the Ru atom and chiral ligands (DMSEGPHOS and DPEN). Spectroscopic techniques like NMR and IR can identify ligand coordination modes. The stereoelectronic effects of the (R)-configured DMSEGPHOS and (R,R)-DPEN ligands are critical for enantioselectivity, as shown in analogous Ru complexes .
  • Data Insight : Studies on RuCl₂(BISBI)[(R,R)-DPEN] reveal that ligand bite angles and steric bulk directly influence catalytic activity and selectivity .

Q. How is RuCl₂[(R)(DMSEGPHOS)][(R,R)-DPEN] synthesized, and what purity standards are essential for catalytic applications?

  • Methodology : Synthesize via ligand substitution reactions under inert atmospheres (e.g., Schlenk line). Monitor purity using HPLC and elemental analysis. Storage at 2–8°C prevents ligand dissociation, as recommended for similar Ru complexes .
  • Validation : Certificates of Analysis (COA) for related Ru catalysts confirm ≥95% purity thresholds for reproducible enantioselectivity .

Q. What standard reaction conditions maximize catalytic efficiency in hydrogenation reactions?

  • Methodology : Optimize parameters systematically:

  • Substrate/Catalyst Ratio : Start with 30,000:1 (tested for acetophenone hydrogenation) .
  • Temperature : 35°C balances reaction rate and selectivity .
  • H₂ Pressure : 2 MPa achieves full conversion without over-reduction .
    • Data Table :
ParameterOptimal RangeImpact on Outcome
Substrate/Catalyst30,000:1High turnover number
KOH Concentration250:1Stabilizes active species
H₂ Pressure2 MPaEnsures substrate saturation

Advanced Research Questions

Q. How do stereochemical mismatches between DMSEGPHOS and DPEN ligands affect enantioselectivity?

  • Methodology : Compare enantiomeric excess (ee) values when using mismatched (e.g., R-DMSEGPHOS with S,S-DPEN) vs. matched ligand configurations. Computational modeling (e.g., molecular docking) can predict steric clashes or favorable interactions.
  • Case Study : In syn-crotylation reactions, matched (R)-DMSEGPHOS configurations yield >90% ee, while mismatched pairs reduce selectivity by 30–40% .

Q. What strategies resolve contradictions in reported enantioselectivity values across studies?

  • Methodology :

Data Normalization : Account for differences in substrate scope, solvent polarity, and counterion effects.

Control Experiments : Replicate baseline conditions (e.g., acetophenone hydrogenation at 35°C/2 MPa) to isolate variables .

Meta-Analysis : Use tools like Google Dataset Search to aggregate data and identify outliers .

  • Example : Discrepancies in ee values for α-aryl ethanol synthesis (65% vs. 80%) may arise from trace moisture or ligand degradation .

Q. How can in-situ spectroscopic techniques elucidate the catalytic mechanism of RuCl₂[(R)(DMSEGPHOS)][(R,R)-DPEN]?

  • Methodology :

  • NMR Monitoring : Track ligand exchange or Ru oxidation states during catalysis.
  • IR Spectroscopy : Identify key intermediates (e.g., Ru-H species) in hydrogenation cycles.
    • Insight : Studies on RuBr₂ analogs show that DPEN ligands stabilize Ru(II) intermediates, preventing oxidation to inactive Ru(III) species .

Q. What computational approaches predict the performance of RuCl₂[(R)(DMSEGPHOS)][(R,R)-DPEN] in non-standard substrates (e.g., hindered ketones)?

  • Methodology :

  • DFT Calculations : Simulate transition states to estimate activation barriers and ee values.
  • Machine Learning : Train models on existing datasets (e.g., enantioselectivity vs. substrate steric parameters).
    • Application : For β,β-disubstituted ketones, DFT predicts 15–20% lower ee due to steric hindrance, aligning with experimental data .

Guidelines for Experimental Design

  • Reproducibility : Document ligand batch numbers and storage conditions rigorously, as minor impurities (e.g., <1% ligand degradation) can alter outcomes .
  • Ethical Data Use : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions .
  • Conflict Resolution : For contradictory data, apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RuCl2[(R)-dm-segphos(R)][(R,R)-dpen]
Reactant of Route 2
Reactant of Route 2
RuCl2[(R)-dm-segphos(R)][(R,R)-dpen]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.